molecular formula C10H14N4O4 B8446511 1-Amino-3-diethylamino-4,6-dinitrobenzene

1-Amino-3-diethylamino-4,6-dinitrobenzene

Cat. No. B8446511
M. Wt: 254.24 g/mol
InChI Key: LHKSSCSHWFWGPO-UHFFFAOYSA-N
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Patent
US08232410B2

Procedure details

To a solution of 2,4-dinitro-5-fluoroaniline (1.6 g, 8.0 mmol) in 20 mL of THF, a mixture of DIPEA (1.1 g, 8.8 mmol) and diethylamine (644 mg, 8.8 mmol) in 5 mL of THF was added slowly. The reaction mixture was stirred at room temperature for 1 h. Water (100 mL) was added to give the desired product as a yellow precipitate. The product was collected by filtration and washed with water (200 mL). The filtrate was concentrated to dryness in vacuo to give the desired product (1.8 g, 90% yield) as a bright yellow solid: 1H-NMR (300 MHz, CDCl3) δ 1.96 (t, 6H, J=7.2 Hz), 3.24 (q, 4H, J=7.2 Hz), 6.08 (s, 1H), 8.75 (s, 1H); 13C NMR (75 MHz, CDCl3) δ12.1, 45.7, 102.7, 123.3, 128.2, 131.6, 147.8, 149.4; ESI MS m/z 255.1 [M+H]+.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
644 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8](F)=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[CH3:15][CH2:16][N:17](C(C)C)[CH:18](C)[CH3:19].C(NCC)C.O>C1COCC1>[NH2:6][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:10][C:9]([N+:11]([O-:13])=[O:12])=[C:8]([N:17]([CH2:18][CH3:19])[CH2:16][CH3:15])[CH:7]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=C(C(=C1)[N+](=O)[O-])F
Name
Quantity
1.1 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
644 mg
Type
reactant
Smiles
C(C)NCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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